![molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 1005987-21-2](/img/structure/B2756418.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2(3H)-one is a key component in a variety of chemical compounds with potential biological activities . It’s often used in the synthesis of triazole derivatives, which have shown cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, similar compounds like benzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been structurally characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition . Further analysis would require more specific information on the compound .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound under investigation, due to its structural complexity, may be closely related to various synthetic derivatives of benzothiazole, which have been extensively studied for their biological activities. The scientific research applications of similar compounds include their potential use as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.
Anti-inflammatory Activity : The research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) highlighted the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating significant anti-exudative activity. One of the lead compounds identified exhibited activity equivalent to the classic NSAID Diclofenac, with a low level of toxicity, suggesting its potential for profound study (Golota et al., 2015).
Anticancer Activity : Studies on the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety revealed that some compounds demonstrated significant anticancer activity across various cancer cell lines. This emphasizes the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Anticonvulsant Agents : Research into heterocyclic compounds containing a sulfonamide thiazole moiety synthesized through various reactions showed that some derivatives exhibited significant anticonvulsant effects, abolishing the tonic extensor phase and offering 100% protection against picrotoxin-induced convulsion. This suggests the role of benzothiazole derivatives as potential anticonvulsant agents (Farag et al., 2012).
Antimicrobial Activity : The synthesis and evaluation of triazole derivatives tethering the bioactive benzothiazole nucleus, performed under ultrasound irradiation, demonstrated promising antimicrobial activities against various pathogenic bacterial and fungal strains. This underscores the importance of benzothiazole derivatives in developing new antimicrobial agents (Rezki, 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B . This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy . This indicates that it could potentially be used as a treatment for Type II diabetes.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process . .
Propriétés
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFICDAZSZZQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


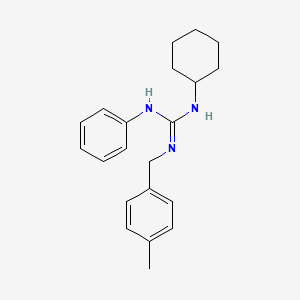

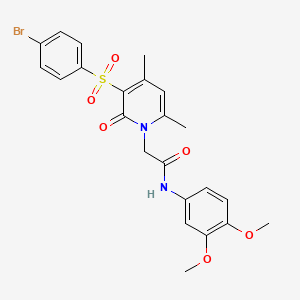
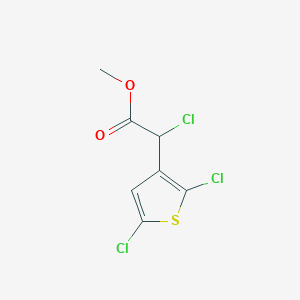
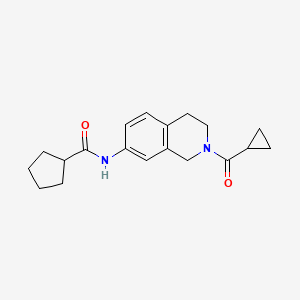
![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)
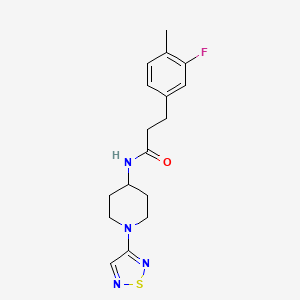
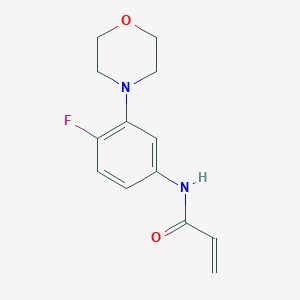
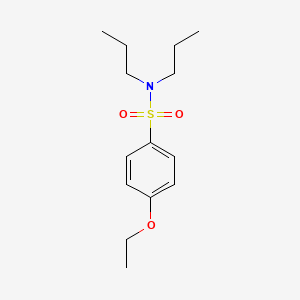


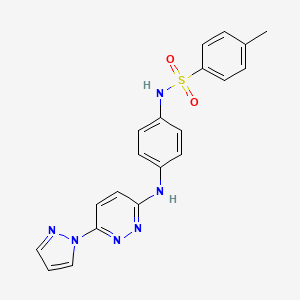
![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)